

Technical Guide: Spectroscopic and Synthetic Overview of 2-(2-acetylphenoxy)acetic Acid

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Compound of Interest

Compound Name: 2-(2-acetylphenoxy)acetic Acid

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of **2-(2-acetylphenoxy)acetic acid**, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of comprehensive, publicly accessible spectroscopic data, this guide presents predicted spectral information based on established principles and data from analogous compounds. It also outlines a general synthetic methodology and the standard protocols for acquiring the necessary spectroscopic data. This guide serves as a foundational resource for researchers planning to synthesize or work with **2-(2-acetylphenoxy)acetic acid**.

Chemical Structure and Properties

- IUPAC Name: **2-(2-acetylphenoxy)acetic acid**
- CAS Number: 1878-62-2
- Molecular Formula: $C_{10}H_{10}O_4$
- Molecular Weight: 194.18 g/mol
- General Description: A white to off-white solid, typically soluble in organic solvents with limited solubility in water. The molecule features a carboxylic acid moiety, an ether linkage, and a ketone functional group, making it a versatile synthetic intermediate.

Predicted Spectroscopic Data

Comprehensive experimental spectroscopic data for **2-(2-acetylphenoxy)acetic acid** is not readily available in peer-reviewed literature. The following tables summarize the predicted data based on the analysis of its chemical structure and comparison with similar phenoxyacetic acid derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0 - 12.0	Singlet (broad)	1H	Carboxylic acid (-COOH)
~7.8 - 7.9	Doublet of Doublets	1H	Aromatic H (ortho to acetyl)
~7.5 - 7.6	Triplet of Doublets	1H	Aromatic H (para to acetyl)
~7.1 - 7.2	Triplet	1H	Aromatic H (meta to acetyl)
~6.9 - 7.0	Doublet	1H	Aromatic H (ortho to ether)
~4.8	Singlet	2H	Methylene (-O-CH ₂ -)
~2.6	Singlet	3H	Acetyl methyl (-C(O)CH ₃)

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~200	Acetyl carbonyl (-C(O)CH ₃)
~170	Carboxylic acid carbonyl (-COOH)
~155	Aromatic C (ipso, ether linkage)
~135	Aromatic C (ipso, acetyl group)
~133	Aromatic CH
~125	Aromatic CH
~122	Aromatic CH
~115	Aromatic CH
~65	Methylene (-O-CH ₂ -)
~29	Acetyl methyl (-C(O)CH ₃)

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
1700-1720	Strong	C=O stretch (Carboxylic acid dimer)
1670-1690	Strong	C=O stretch (Aryl ketone)
1580-1600	Medium	C=C stretch (Aromatic)
1200-1250	Strong	C-O stretch (Ether)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
194	$[M]^+$ (Molecular ion)
151	$[M - COOH]^+$
135	$[M - OCH_2COOH]^+$
121	$[C_7H_5O_2]^+$
43	$[CH_3CO]^+$

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the general procedures for the synthesis and spectroscopic characterization of **2-(2-acetylphenoxy)acetic acid**.

3.1. Synthesis of **2-(2-acetylphenoxy)acetic acid**

A common method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.

- Reaction: 2'-Hydroxyacetophenone is reacted with an alkali base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding phenoxide. This is followed by nucleophilic substitution with an α -haloacetic acid ester (e.g., ethyl chloroacetate or ethyl bromoacetate). The resulting ester is then hydrolyzed to yield the desired carboxylic acid.
- Procedure:
 - Dissolve 2'-hydroxyacetophenone in a suitable solvent such as acetone or dimethylformamide (DMF).
 - Add a base, for example, anhydrous potassium carbonate, in excess.
 - Add ethyl chloroacetate to the mixture.
 - Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the mixture and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure.
- To the resulting crude ester, add an aqueous solution of sodium hydroxide and an alcohol like ethanol.
- Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
- Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the **2-(2-acetylphenoxy)acetic acid**.
- Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

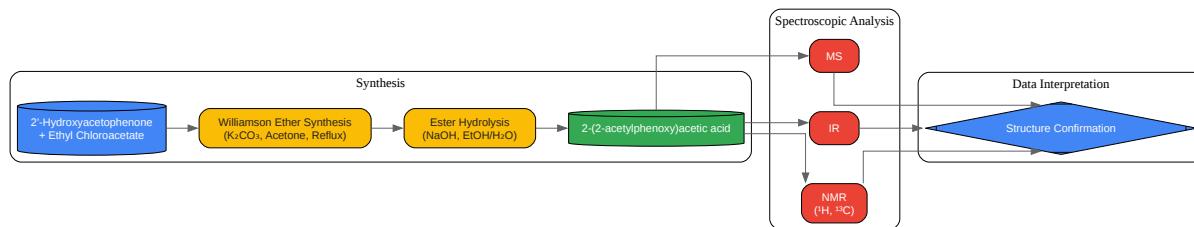
3.2. Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
 - The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
 - Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Infrared (IR) Spectroscopy:
 - The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
 - The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS):

- Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source.
- The sample is introduced, and the resulting fragmentation pattern is analyzed.
- High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of **2-(2-acetylphenoxy)acetic acid**.



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Synthesis and Spectroscopic Analysis Workflow.

Conclusion

While a complete, experimentally verified spectroscopic dataset for **2-(2-acetylphenoxy)acetic acid** is not readily available in the public domain, this guide provides a robust, predicted dataset and standard methodologies for its synthesis and characterization. Researchers are

encouraged to perform these analyses to obtain empirical data, which will be crucial for any application in drug development or scientific research. The provided protocols and workflow offer a clear path for the generation and confirmation of this valuable compound.

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